2-Biphenylyl diphenyl phosphate

概要

説明

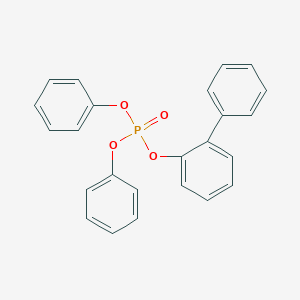

It is characterized by its molecular formula C24H19O4P and a molecular weight of 402.38 g/mol . This compound is typically a white to off-white solid and is known for its applications in various industrial and scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

2-Biphenylyl diphenyl phosphate is commonly synthesized through an esterification reaction. This involves the reaction of biphenyl-2-ol with diphenyl chlorophosphate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under vacuum to remove any volatile by-products. The product is then purified through distillation and percolation through an alumina column to ensure high purity .

化学反応の分析

Types of Reactions

2-Biphenylyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Typical reagents include alkyl halides and strong bases like sodium hydroxide.

Major Products

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

科学的研究の応用

2-Biphenylyl diphenyl phosphate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Biphenylyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes by binding to their active sites, thereby affecting biochemical pathways. This interaction is crucial in studies related to enzyme kinetics and protein function .

類似化合物との比較

Similar Compounds

- Diphenyl phosphate

- Triphenyl phosphate

- Biphenyl phosphate

Comparison

2-Biphenylyl diphenyl phosphate is unique due to its biphenyl structure, which imparts distinct physical and chemical properties. Compared to diphenyl phosphate and triphenyl phosphate, it has a higher molecular weight and different solubility characteristics. Its biphenyl moiety also provides enhanced stability and specific reactivity in chemical reactions .

生物活性

2-Biphenylyl diphenyl phosphate (BDP) is an organophosphate compound recognized for its diverse applications in industrial chemistry, particularly as a plasticizer and flame retardant. Its molecular formula is C₁₈H₁₅O₄P, with a molecular weight of approximately 402.38 g/mol. This article explores the biological activity of BDP, focusing on its potential neurotoxic effects, endocrine-disrupting properties, and its impact on cellular processes.

BDP is characterized by its complex biphenyl structure, which consists of two phenyl groups linked to a phosphate group. It exhibits stability under high temperatures, with a boiling point of 494.4ºC and a density of 1.245 g/cm³. Its applications extend beyond industrial use; it has been utilized in biochemical research to study enzyme interactions and protein phosphorylation.

Neurotoxicity

Recent studies indicate that BDP may exhibit neurotoxic effects similar to those observed with other organophosphates. The primary mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synapses. This overstimulation can result in various neurological symptoms, including muscle spasms and respiratory failure.

A notable study reported that BDP significantly affects cellular pathways related to mitochondrial function and heme biosynthesis, indicating that it may disrupt normal cellular respiration and oxygen transport mechanisms .

Endocrine Disruption

BDP has also been investigated for its potential endocrine-disrupting properties. Research has shown that it can interfere with hormone receptor activity, particularly antagonizing estrogen receptors (ERα) and potentially affecting reproductive health . The implications of such disruptions are significant, as they could lead to developmental and reproductive toxicity.

Toxicity During Embryonic Development

A study utilizing zebrafish as a model organism demonstrated that exposure to BDP resulted in significant cardiac defects during embryonic development. Specifically, the distance between the sinus venosus and bulbus arteriosus was increased following exposure, suggesting potential teratogenic effects . The study highlighted the need for further investigation into the long-term impacts of BDP on developmental processes.

Sorption and Environmental Impact

Research into the environmental behavior of BDP indicates that it can sorb onto various soil types, raising concerns about its persistence in ecosystems and potential toxicity towards aquatic life. This aspect underscores the importance of understanding not only the biological effects on organisms but also the environmental implications of BDP usage.

Comparative Analysis with Similar Compounds

To better understand the biological activity of BDP, a comparative analysis with structurally similar compounds such as diphenyl phosphate (DPHP) was conducted. Both compounds exhibit toxicity; however, DPHP was found to be less potent than BDP in disrupting cardiac development in zebrafish models .

| Compound | Primary Activity | Neurotoxicity | Endocrine Disruption | Teratogenic Effects |

|---|---|---|---|---|

| This compound (BDP) | AChE inhibition; mitochondrial disruption | Yes | Yes | Yes |

| Diphenyl Phosphate (DPHP) | AChE inhibition; less potent effects | Moderate | Yes | Limited |

特性

IUPAC Name |

diphenyl (2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOUOTENZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051665 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-29-6, 60893-79-0 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。